8-CPT-cAMP (sodium salt), also known as 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate sodium salt, is a potent cell-permeable analog of cyclic adenosine monophosphate. It is characterized by its high lipophilicity, which enhances its membrane permeability and allows it to effectively activate both cyclic adenosine monophosphate-dependent protein kinases and exchange proteins directly activated by cyclic adenosine monophosphate. This compound is widely utilized in biochemical research to study signal transduction pathways and cellular processes influenced by cyclic adenosine monophosphate.
The compound is classified under various chemical categories, including nucleotides and phosphates. Its Chemical Abstracts Service number is 93882-12-3, and its molecular formula is . It is commercially available from several suppliers, including Benchchem and LGC Standards, with a typical purity exceeding 99% as determined by high-performance liquid chromatography.
The synthesis of 8-CPT-cAMP involves a series of organic reactions, primarily focusing on the substitution of the hydrogen atom at the 8-position of the adenine ring with a 4-chlorophenylthio group. The general synthetic route includes:
Industrial production mirrors laboratory methods but operates on a larger scale, ensuring high purity through rigorous purification processes, including high-performance liquid chromatography.
The molecular structure of 8-CPT-cAMP (sodium salt) can be represented by the following details:
This structure highlights the presence of a chlorophenylthio group attached to the adenine base.
8-CPT-cAMP can participate in various chemical reactions:
Reactions involving 8-CPT-cAMP typically utilize reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperature and pH conditions are crucial for achieving desired specificity and yield in these reactions.
The primary derivatives formed from these reactions include 8-CPT-5'-AMP and 8-CPT-Ado, which exhibit distinct biological activities relevant to research applications.
The action mechanism of 8-CPT-cAMP involves its binding to cyclic adenosine monophosphate-dependent protein kinases and exchange proteins activated by cyclic adenosine monophosphate. This binding activates phosphorylation processes in target proteins, modulating various cellular functions. Additionally, it inhibits cyclic guanosine monophosphate-specific phosphodiesterase enzymes, thereby increasing basal levels of cyclic guanosine monophosphate within cells.
8-CPT-cAMP (sodium salt) exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for its function in biological systems and research applications.
8-CPT-cAMP (sodium salt) serves numerous scientific applications:
8-CPT-cAMP (sodium salt) is widely characterized as a cAMP analog, but its actions on cAMP/PKA pathways are complex. Unlike endogenous cAMP, 8-CPT-cAMP demonstrates significantly higher lipophilicity (logP = 2.65) and membrane permeability, enabling efficient cellular uptake [3]. This compound activates both Protein Kinase A (PKA) and cGMP-dependent Protein Kinase (PKG) in vitro, despite early nomenclature suggesting selectivity. Biochemical assays confirm it binds to Site B of PKA Type II with high affinity, thereby modulating downstream phosphorylation events [3]. Critically, 8-CPT-cAMP elevates basal cGMP levels by inhibiting cGMP-specific phosphodiesterase 5 (PDE5), creating a synergistic activation loop for PKG [3]. This dual PKA/PKG activation complicates the interpretation of its cellular effects, as evidenced by:
Table 1: Selectivity Profile of 8-CPT-cAMP
Target | Activation EC₅₀ | Effect on Downstream Pathways |
---|---|---|
PKA Type II Site B | ~1.5 μM | CREB phosphorylation, gene transcription |
PKG | ~2.0 μM | VASP phosphorylation, smooth muscle relaxation |
PDE5 | IC₅₀ = 4.8 μM | Increased basal cGMP levels |
8-CPT-cAMP directly modulates cyclic nucleotide degradation through non-selective inhibition of phosphodiesterases (PDEs). It suppresses PDE5 activity (IC₅₀ ≈ 4.8 μM), leading to paradoxical accumulation of cGMP in multiple cell types [3]. This cGMP elevation activates PKG, confounding experimental outcomes in studies investigating pure cAMP signaling. Additionally, hydrolytic products of 8-CPT-cAMP inhibit equilibrative nucleoside transporter 1 (ENT1), further altering nucleotide balance in cellular microenvironments [3] [6]. Key implications include:
While 8-CPT-2Me-cAMP (an EPAC-selective analog) activates Rap1 through EPAC proteins (EC₅₀ = 2.2 μM) [1] [8], 8-CPT-cAMP influences Rap1 via alternative mechanisms. In prostate cancer cells (1-LN lineage), 8-CPT-cAMP elevates phosphorylated Akt (S473/T308) and mTORC1/2 activity independently of EPAC [4] [8]. This triggers a pro-proliferative cascade involving:
Table 2: EPAC-Dependent vs. EPAC-Independent Effects on Rap1
Parameter | 8-CPT-2Me-cAMP (EPAC-Selective) | 8-CPT-cAMP |
---|---|---|
Rap1 Activation EC₅₀ | 2.2 μM | >50 μM |
PKA Dependence | No (Unaffected by H-89 inhibitor) | Partial (Reduced by Rp-8-CPT-cAMPS) |
Downstream Effects | Cell adhesion to laminin | COX-2/PGE₂ production, proliferation |
Primary Pathway | EPAC-Rap1 direct binding | PI3K/Akt-mTORC1 feedback loop |
In pancreatic β-cells, 8-CPT-cAMP induces calcium-mediated calcium release (CICR) through ryanodine receptor (RyR) activation. This process requires functional EPAC proteins but is amplified by PKA-dependent phosphorylation of L-type calcium channels [1] [4]. Key dynamics include:
Notably, 8-CPT-2Me-cAMP (the EPAC-specific analog) replicates this CICR without PKA involvement, confirming EPAC’s primary role in β-cell calcium oscillations [1]. The sodium salt formulation enhances solubility (>50 mg/mL in water) but does not alter the fundamental calcium signaling properties [1] [4].
Table 3: Calcium Signaling Parameters in β-Cells
Parameter | 8-CPT-cAMP | 8-CPT-2Me-cAMP |
---|---|---|
CICR Threshold Concentration | 10 μM | 5 μM |
PKA Dependence | Partial (30% reduction with inhibitors) | Minimal (<10% reduction) |
Insulin Secretion Increase | 2.1-fold | 1.8-fold |
Key Mechanism | EPAC-PKA cooperative | EPAC-RyR direct |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: